Capryloyl methyl beta-alanine

Description

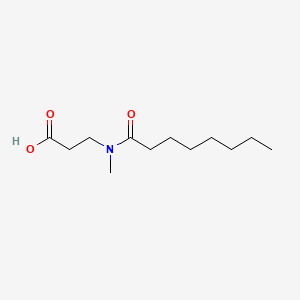

Capryloyl methyl beta-alanine (CMBA) is a synthetic derivative of beta-alanine, an endogenous non-proteogenic amino acid. Structurally, CMBA consists of a beta-alanine backbone modified with a capryloyl (C8 acyl) group and a methyl substituent on the nitrogen atom. Its molecular formula is C₁₂H₂₃NO₃, with the SMILES notation CCCCCCCC(=O)N(C)CCC(=O)O .

The synthesis of beta-alanine derivatives typically involves alkylation, Michael addition, and hydrolysis steps, as seen in the production of related compounds like 3,4-diheptoxycarbonylbenzylamine and carboxylic acid derivatives . CMBA’s structure balances hydrophilic (carboxylic acid) and hydrophobic (capryloyl) properties, making it versatile for formulations requiring controlled solubility.

Properties

CAS No. |

230309-46-3 |

|---|---|

Molecular Formula |

C12H23NO3 |

Molecular Weight |

229.32 g/mol |

IUPAC Name |

3-[methyl(octanoyl)amino]propanoic acid |

InChI |

InChI=1S/C12H23NO3/c1-3-4-5-6-7-8-11(14)13(2)10-9-12(15)16/h3-10H2,1-2H3,(H,15,16) |

InChI Key |

HWPNWXDAANIMBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)N(C)CCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Key Observations :

- Acyl Chain Length : CMBA (C8) exhibits intermediate lipophilicity compared to lauroyl methyl beta-alanine (C12), which has higher lipid solubility suited for emulsification . Shorter chains like C8 may enhance skin absorption without excessive greasiness.

- Backbone Modifications : Replacing beta-alanine with glycine (as in capryloyl glycine) removes the secondary amine, reducing steric hindrance and altering interaction with biological targets (e.g., antimicrobial activity).

- Aromatic vs.

Skin Care and Cosmetics :

- CMBA’s balanced solubility makes it effective in moisturizers and anti-aging products, where it may stabilize formulations while delivering active ingredients.

- Capryloyl glycine is preferred for oily skin due to its sebum-regulating and antimicrobial properties.

- Lauroyl methyl beta-alanine ’s longer chain enhances surfactant properties, useful in cleansers.

Biochemical Roles :

- Unmodified beta-alanine is a carnosine precursor, improving muscle endurance via pH buffering. CMBA’s methyl and capryloyl groups may slow hydrolysis, prolonging activity or reducing side effects like paraesthesia (tingling) associated with high-dose beta-alanine.

- Capryloyl glycine lacks carnosine-enhancing effects but may modulate skin microbiota via lipid-mediated mechanisms.

Q & A

Q. How can computational modeling enhance CMBA’s therapeutic application in neurological disorders?

- Methodological Answer : Develop QSAR (Quantitative Structure-Activity Relationship) models to predict CMBA analogs with improved BBB penetration. Use molecular dynamics simulations to study interactions with carnosine synthase. Validate predictions with in vitro blood-brain barrier co-culture models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.